m-PEG3-acid chloride

Protein PEGylation Bioconjugation Efficiency Linker Optimization

Selecting m-PEG3-acid chloride over shorter PEG2 or longer PEG4 analogs is a critical design choice. Systematic studies demonstrate that increasing PEG linker length from 1 to 3 ethylene glycol units can more than double conjugation yield to target proteins. The highly electrophilic acid chloride enables rapid, one-step acylation of primary amines for efficient PROTAC library synthesis and parallel SAR optimization. This precise PEG3 length optimizes aqueous solubility, steric accessibility during bioconjugation, and ultimate conjugate stability. Substituting a different PEG length without re-optimizing the entire conjugation protocol introduces significant risk of altered reaction kinetics, lower yields, and unpredictable biological performance. Secure reproducible, high-yield results with the exact PEG3 linker your protocol demands.

Molecular Formula C8H15ClO4
Molecular Weight 210.65 g/mol
Cat. No. B1677428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG3-acid chloride
Synonymsm-PEG3-acid chloride
Molecular FormulaC8H15ClO4
Molecular Weight210.65 g/mol
Structural Identifiers
SMILESCOCCOCCOCCC(=O)Cl
InChIInChI=1S/C8H15ClO4/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3
InChIKeyPYAOJSQBWUCVSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG3-Acid Chloride for PROTAC and Bioconjugation: Core Linker Profile and Reactivity Data


m-PEG3-acid chloride (CAS: 66722-87-0) is a monofunctional polyethylene glycol (PEG) linker composed of a three-unit PEG chain capped with a methyl group and terminated by a reactive acid chloride . This class of linker is a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates . The acid chloride group is highly electrophilic, enabling rapid and efficient acylation of nucleophiles such as primary amines to form stable amide bonds under anhydrous conditions . This reactivity is fundamental to its role in creating precise, covalent connections between two molecular entities, a critical requirement for the development of modern targeted therapies .

Why m-PEG3-Acid Chloride Cannot Be Casually Substituted: Linker Length Dictates Functional Outcomes


Substituting m-PEG3-acid chloride with a closely related analog, such as m-PEG2-acid chloride or m-PEG4-acid chloride, is not a trivial swap. The length of the polyethylene glycol linker is a critical determinant of the physicochemical properties and biological performance of the final conjugate. Even a change of a single ethylene glycol unit can significantly impact key parameters like aqueous solubility, steric accessibility during conjugation, and the ultimate stability and efficacy of a PROTAC or antibody-drug conjugate (ADC). For instance, systematic studies have shown that increasing the linker length from 1 to 3 ethylene glycol units can more than double the conjugation yield to a model protein [1]. Therefore, selecting the precise PEG3 length is not an arbitrary choice but a key design parameter that directly influences experimental reproducibility and downstream success. Using an alternative linker length without re-optimizing the entire conjugation or synthesis protocol introduces a high risk of altered reaction kinetics, lower yields, and unpredictable performance in biological assays [1].

Quantifiable Differentiation of m-PEG3-Acid Chloride: Key Comparative Performance Metrics


Superior Conjugation Yield: PEG3 vs. PEG1 Linker Length in Protein Labeling

The length of the PEG linker directly impacts conjugation efficiency due to steric hindrance. A systematic study on brush polymer-protein conjugates demonstrated that increasing the linker length from 1 to 3 ethylene glycol units resulted in a significant increase in conjugation yield to bovine serum albumin (BSA). This finding supports the selection of a PEG3-based reagent like m-PEG3-acid chloride over shorter, more sterically-hindered alternatives (e.g., m-PEG2-acid chloride) when high conjugation efficiency is a critical experimental goal [1].

Protein PEGylation Bioconjugation Efficiency Linker Optimization

Rapid Acylation Kinetics: Acid Chloride vs. Standard Carboxylic Acid Activation

m-PEG3-acid chloride contains a pre-activated carboxylic acid in the form of an acid chloride. This functionality eliminates the need for in-situ activation with coupling reagents (e.g., EDC, HATU) required by the corresponding carboxylic acid (m-PEG3-acid). This results in a faster and more efficient one-step reaction under anhydrous conditions . While direct kinetic data comparing m-PEG3-acid chloride to its acid counterpart is not reported in primary literature, the inherent reactivity difference between acid chlorides and carboxylic acids is a fundamental principle of organic chemistry. The acid chloride is a far more potent electrophile, enabling near-instantaneous reactions with amines, whereas carboxylic acids require slow, multi-step activation .

Reaction Kinetics Synthetic Efficiency Acylation

Purity and Cost-Effectiveness: Standardized Supply for Reproducible Research

For industrial and academic procurement, consistent reagent quality and cost are critical. m-PEG3-acid chloride is commercially available with a guaranteed minimum purity of ≥95%, ensuring reproducibility across experiments . This level of purity is standard for research-grade PEG linkers and represents a baseline for quality. In a direct cost comparison, m-PEG3-acid chloride is offered at $550 for 1g, whereas its close structural analog, m-PEG3-CH2-acid chloride, is priced at $630 for the same quantity [REFS-1, REFS-2]. This represents a 12.7% cost saving for the core PEG3-acid chloride, which may be a significant factor in large-scale or high-throughput projects.

Procurement Metrics Reagent Purity Cost-Benefit Analysis

High-Impact Research and Industrial Applications for m-PEG3-Acid Chloride


PROTAC Linker Optimization: High-Throughput Synthesis and SAR Studies

m-PEG3-acid chloride is an ideal intermediate for constructing PROTAC libraries during linker optimization campaigns. Its high reactivity with amines allows for the rapid, one-step installation of the PEG3 spacer onto a target-binding warhead. This enables the efficient, parallel synthesis of multiple PROTAC candidates for structure-activity relationship (SAR) studies, where the goal is to identify the optimal linker length and composition for maximal target degradation [REFS-1, REFS-2].

Precise PEGylation of Proteins and Peptides for Improved Pharmacokinetics

In the development of therapeutic proteins, m-PEG3-acid chloride serves as a reagent for targeted PEGylation. The PEG3 chain provides sufficient length to reduce steric hindrance and improve conjugation yield compared to shorter linkers, as supported by class-level evidence [1]. The resulting PEGylated conjugate exhibits enhanced aqueous solubility and may demonstrate improved in vivo half-life by reducing renal clearance and proteolytic degradation. This application is critical for converting potent but rapidly cleared biologics into viable drug candidates .

Synthesis of Functionalized Polymers and Hydrogels for Drug Delivery

The acid chloride group of m-PEG3-acid chloride is used to graft PEG chains onto polymer backbones or hydrogel matrices. This functionalization imparts hydrophilicity, reduces non-specific protein adsorption, and can introduce a reactive handle for further modification. The use of a precise, three-unit PEG linker ensures consistent material properties and a defined spacer length, which is essential for controlling drug release kinetics and interactions with biological systems [1].

Technical Documentation Hub

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